molecular formula C18H14BrClN2O3 B11057643 6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione

6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11057643
M. Wt: 421.7 g/mol
InChI Key: ZPCAEJJEKSDBQC-UHFFFAOYSA-N
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Description

6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a chlorophenyl group, and an oxoethyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Addition of the Oxoethyl Group: The oxoethyl group can be added through a nucleophilic substitution reaction using ethyl oxalyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Material Science: Its unique properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
  • 6-bromo-1-[2-(4-methylphenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
  • 6-chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of both bromine and chlorine atoms, along with the oxoethyl group, makes 6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H14BrClN2O3

Molecular Weight

421.7 g/mol

IUPAC Name

6-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione

InChI

InChI=1S/C18H14BrClN2O3/c1-2-21-17(24)14-9-12(19)5-8-15(14)22(18(21)25)10-16(23)11-3-6-13(20)7-4-11/h3-9H,2,10H2,1H3

InChI Key

ZPCAEJJEKSDBQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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